
N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride is a complex organic compound that features an imidazole ring, a long alkyl chain, and a quaternary ammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride typically involves multiple steps. One common method includes the alkylation of imidazole with a long-chain alkyl halide, followed by quaternization with dimethylamine. The final step involves the formation of the chloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various alkylated imidazole derivatives.
Applications De Recherche Scientifique
N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, while the imidazole ring can interact with various molecular targets. This dual functionality enables it to disrupt microbial cell membranes and inhibit enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar basicity but lacking the long alkyl chain.
N-Methylimidazole: Another imidazole derivative used in organic synthesis.
Hexadecyltrimethylammonium chloride: A quaternary ammonium compound with a similar long alkyl chain but lacking the imidazole ring.
Uniqueness
N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride is unique due to its combination of an imidazole ring and a long alkyl chain, providing both hydrophilic and hydrophobic properties. This dual nature enhances its versatility in various applications, making it a valuable compound in scientific research.
Propriétés
Numéro CAS |
55487-94-0 |
|---|---|
Formule moléculaire |
C22H45Cl2N3 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
hexadecyl-(1H-imidazol-5-ylmethyl)-dimethylazanium;chloride;hydrochloride |
InChI |
InChI=1S/C22H44N3.2ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(2,3)20-22-19-23-21-24-22;;/h19,21H,4-18,20H2,1-3H3,(H,23,24);2*1H/q+1;;/p-1 |
Clé InChI |
GPNZVDNEYYHUDA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CN=CN1.Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


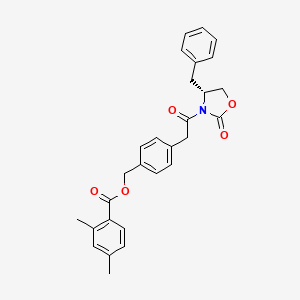
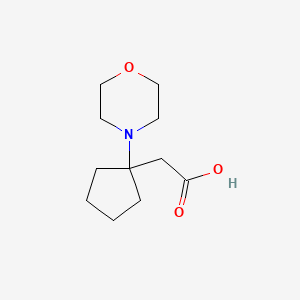
![2-Bromo-8-(2,3,4-trifluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12943257.png)
![3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline](/img/structure/B12943263.png)
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B12943272.png)

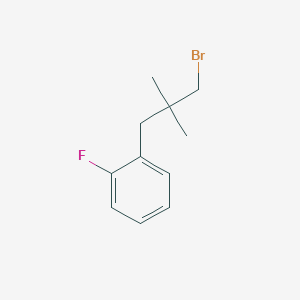
![tert-Butyl (S)-3,7-dioxa-2-thia-1-azaspiro[4.4]nonane-1-carboxylate 2,2-dioxide](/img/structure/B12943285.png)
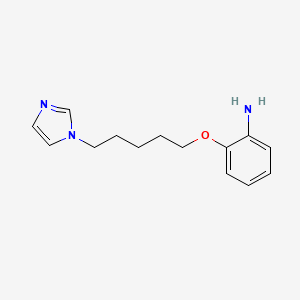
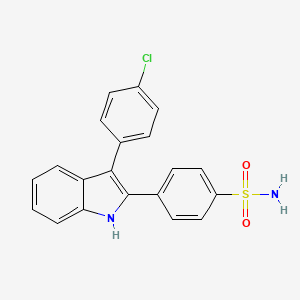
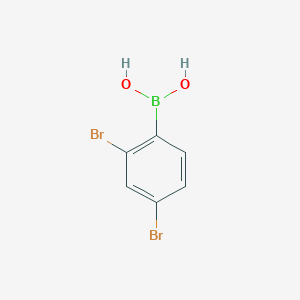
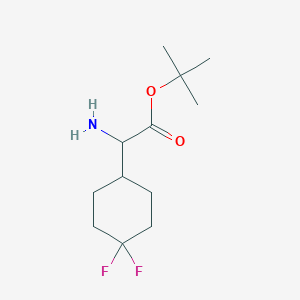
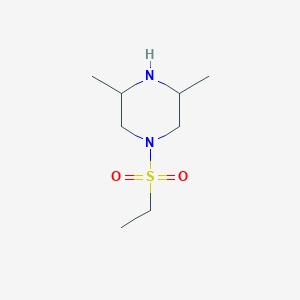
![tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12943322.png)
